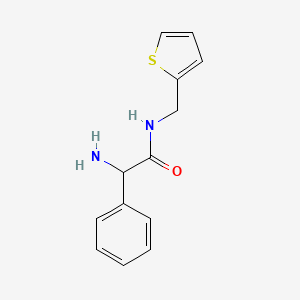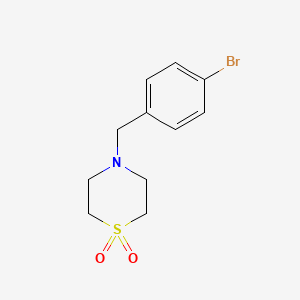
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
描述
“4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide” is a chemical compound. It has been mentioned in a study on the synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives . The benzothiadiazine derivative 2c, 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, was found to be potent against Leishmania donovani .
科学研究应用
Synthesis and Chemical Reactions
- Unexpected Reactions with Sulfur Dioxide : A study describes an unexpected outcome from the interaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides through a process involving sulfur dioxide insertion and intramolecular cyclization, catalyzed by copper(i) bromide (Luo et al., 2015).
- Syntheses from Thioxane : Detailed syntheses of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide were described, showcasing a range of reactions including those with primary amines and diamines, leading to compounds with potential biological activities (Asinger et al., 1981).
- Innovative Annulation Methods : A study explored the use of bromoethylsulfonium salt for synthesizing six- and seven-membered rings from 1,2-/1,3-aminoalcohols, yielding heterocyclic compounds like morpholines and benzoxazepines, showcasing the versatility of these reagents in producing various cyclic structures (Yar et al., 2009).
Medicinal Chemistry and Biological Applications
- Building Blocks in Medicinal Chemistry : Research highlights the importance of thiomorpholine and its 1,1-dioxide variant as crucial components in medicinal chemistry, with some analogues entering human clinical trials. Novel bridged bicyclic thiomorpholines were synthesized, showcasing their potential as innovative building blocks for drug development (Walker & Rogier, 2013).
- Catalysis in Green Chemistry : A study demonstrated the synthesis of thiomorpholine 1,1-dioxides through a double Michael addition reaction catalyzed by boric acid/glycerol in water, emphasizing a green and efficient method for producing these compounds with good to excellent yields (Halimehjnai et al., 2013).
属性
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


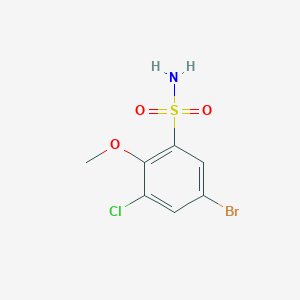
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
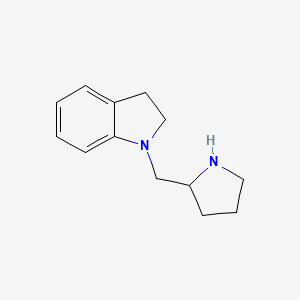
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
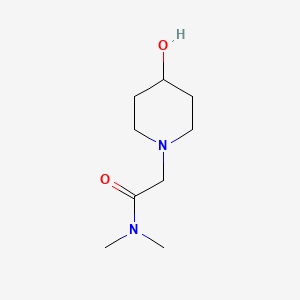
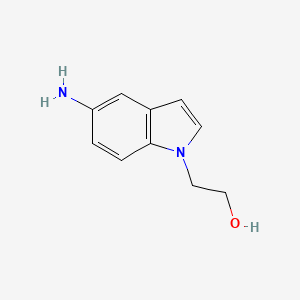
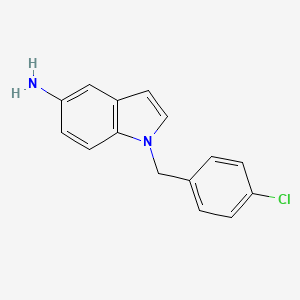
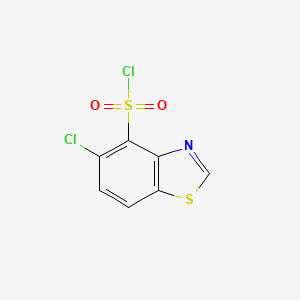
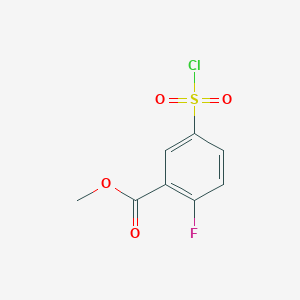
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
